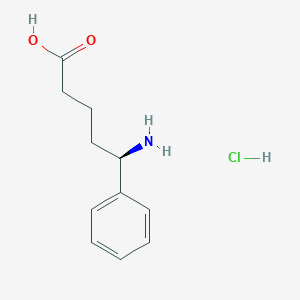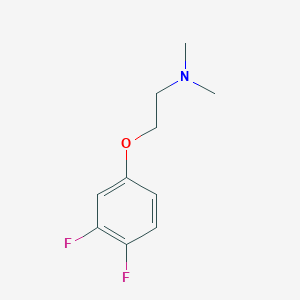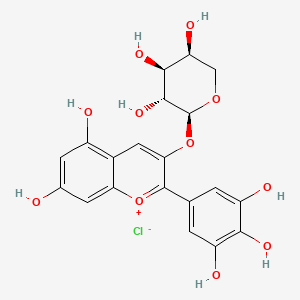
(R)-5-Amino-5-phenylpentanoic acid hydrochloride
概要
説明
“(R)-5-Amino-5-phenylpentanoic acid hydrochloride” is a compound that can be associated with the family of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. The presence of the phenyl group suggests aromatic characteristics, and the amino group indicates that it is an amine. The compound's enantiomeric form, indicated by the "(R)" prefix, suggests that it has a specific three-dimensional orientation, which can be critical for its biological activity.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 2-amino-5-azolylpentanoic acids, which share a similar backbone to “this compound,” involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles and triazoles, followed by acidolytic deprotection . Although the specific synthesis of “this compound” is not detailed, similar synthetic strategies could potentially be applied, with modifications to introduce the phenyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of “this compound” would include an amino group and a phenyl ring. The stereochemistry is important, as seen in the study of 4-amino-3-hydroxy-5-phenylpentanoic acid isomers, where the (3S,4S) isomer showed significantly higher potency as an inhibitor of HIV-1 protease . This highlights the importance of the spatial arrangement of atoms in the efficacy of such compounds.
Chemical Reactions Analysis
The reactivity of “this compound” would likely involve its amino group and the carboxylic acid moiety. The amino group could participate in reactions typical of amines, such as forming amides or reacting with carbonyl compounds to form Schiff bases. The carboxylic acid group could be involved in esterification or amide bond formation. The phenyl group could undergo electrophilic aromatic substitution reactions, although such reactivity is not directly discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. The compound would be expected to exhibit zwitterionic properties at certain pH levels due to the presence of both amino and carboxylic acid groups. The hydrochloride salt form would likely increase its solubility in water. The compound's chiral nature could affect its optical properties, such as specific rotation. The pharmacological activity of related compounds, such as the enantiomers of 3-(p-chlorophenyl)-4-aminobutanoic acid, has been shown to differ significantly, indicating that the physical and chemical properties of enantiomers can have substantial biological implications .
科学的研究の応用
Synthesis and Resolution in Amino Acids Research
- The L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid and 2-amino-5-phenylpentanoic acid, constituents in AM-toxins, were prepared and resolved in research exploring amino acids. A process involving hydrolysis and synthesis without drastic acid treatment was utilized for these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Pharmacological Activity in Derivatives
- A study on β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-phenylbutanoic acid hydrochloride (Phenibut), highlights its use as a nootropic agent. This research emphasizes the potential of aminobutyric acid derivatives as pharmacologically active substances (Vasil'eva et al., 2016).
Inhibition of HIV-1 Protease
- Research involving inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid showed that the (3S,4S) isomer is a potent inhibitor of HIV-1 protease. This finding demonstrates the importance of stereochemistry in the binding and inhibition of HIV-1 protease (Raju & Deshpande, 1991).
GABAB-Agonistic Activity
- A study reported the synthesis of (R,S)-5-amino-3-arylpentanoic acid hydrochlorides, evaluated as GABABR agonists. This research contributes to the understanding of bioactive chemical entities binding to GABAB receptors (Attia, Herdeis, & Bräuner‐Osborne, 2013).
Synthesis of Hydroxyproline Derivatives
- Systematic investigation of the synthesis of hydroxyproline and related acids from derivatives of 2-amino-4-pentenoic acid, including 5-phenylpentanoic acid, was conducted. This research highlights the versatility of these compounds in synthesizing biologically significant amino acids (Gaudry et al., 1956).
Thromboxane A2 Synthetase Inhibition
- A compound combining thromboxane A2 synthetase inhibition with receptor blockade, including a 5-phenylpentanoic acid derivative, was studied for its in vivo and ex vivo pharmacological effects. This research sheds light on the roles of arachidonic acid metabolites in pathologies (Clerck et al., 1989).
Enantioseparation via Diastereomeric Salt Formation
- The enantioseparation of 3-hydroxycarboxylic acids, including 3-hydroxy-5-phenylpentanoic acid, using 2-amino-1,2-diphenylethanol as a resolving agent was demonstrated. This study contributes to the field of stereoselective synthesis (Chandrasekaran et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5R)-5-amino-5-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKOCFCSZXBQTK-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1810074-59-9 | |
| Record name | Benzenepentanoic acid, δ-amino-, hydrochloride (1:1), (δR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)


![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028213.png)
![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)




